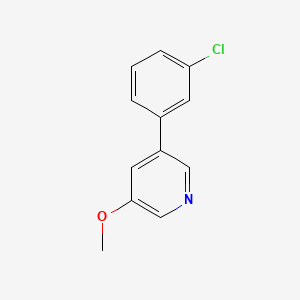

3-(3-Chlorophenyl)-5-methoxypyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(3-Chlorophenyl)-5-methoxypyridine” belongs to a class of organic compounds known as chlorophenyl compounds . These are aromatic compounds containing a phenyl group substituted with a chlorine atom .

Synthesis Analysis

While specific synthesis methods for “3-(3-Chlorophenyl)-5-methoxypyridine” were not found, similar compounds such as piperazine derivatives have been synthesized through methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación

Structural Analysis and Quantum Chemical Methods

The compound closely related to 3-(3-Chlorophenyl)-5-methoxypyridine, namely 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, has been characterized using various spectroscopic and crystallographic techniques. Quantum chemical methods such as DFT calculations were employed to examine the molecular geometry and vibrational frequencies, demonstrating that the optimized geometry and theoretical vibration frequencies are in good agreement with experimental data. This study highlights the application of quantum chemical methods in understanding the structural properties of complex molecules (Alaşalvar et al., 2014).

Nitration and Synthetic Pathways

Research on the nitration of 3-chloro-5-methoxypyridine N-oxide reported the production of mononitration and dinitropyridine derivatives under various conditions. This study illustrates the chemical reactivity and potential pathways for synthesizing nitro derivatives of the compound, which could be relevant in the development of new materials or pharmaceuticals (Bissell & Swansiger, 1987).

Synthesis and Characterization

Another study focused on the synthesis of 3-Methoxy-5-chloro-2,6-dinitropyridine from 3,5-dichloropyridine, demonstrating the compound's potential as an intermediate for further chemical transformations. The product's structure was confirmed through IR, 1H NMR, MS, and elemental analysis, emphasizing the importance of comprehensive characterization in chemical synthesis (Jianlong, 2007).

Application in Fluorescence Microscopy

In a related field, 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, a thiol-reactive luminophore with a long luminescence lifetime and large Stokes shift, was demonstrated to accumulate in mitochondria. This study shows the potential application of pyridine derivatives in bioimaging and fluorescence microscopy, contributing to our understanding of cellular processes (Amoroso et al., 2008).

Direcciones Futuras

While specific future directions for “3-(3-Chlorophenyl)-5-methoxypyridine” were not found, research into similar compounds continues to be a promising direction. For example, new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized as potential anticonvulsant and analgesic agents .

Mecanismo De Acción

Target of Action

It shares structural similarities with carbonyl cyanide m-chlorophenyl hydrazone (cccp), also known as [(3-chlorophenyl)hydrazono]malononitrile . CCCP is a chemical inhibitor of oxidative phosphorylation . It acts as a nitrile, hydrazone, and protonophore .

Mode of Action

CCCP, a structurally similar compound, causes an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . It acts essentially as an ionophore and reduces the ability of ATP synthase to function optimally

Biochemical Pathways

Cccp disrupts oxidative phosphorylation, a critical biochemical pathway for energy production in cells

Pharmacokinetics

For instance, the in vivo metabolism of a related compound, 2-[1′-phenyl-3′-(3-chlorophenyl)-2′-propenylyden]hydrazino-3-methyl-4(3H)-quinazolinone, was investigated in rats . The study found that the compound was metabolized into two derivatives

Result of Action

Cccp, a structurally similar compound, is known to cause the gradual destruction of living cells and death of the organism

Propiedades

IUPAC Name |

3-(3-chlorophenyl)-5-methoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-15-12-6-10(7-14-8-12)9-3-2-4-11(13)5-9/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKYBRUMFDLSFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742951 |

Source

|

| Record name | 3-(3-Chlorophenyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1373232-84-8 |

Source

|

| Record name | 3-(3-Chlorophenyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium;2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane;prop-2-enoate](/img/structure/B566617.png)

![7-Methyl-1-oxa-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B566623.png)

![6-(Propan-2-yl)tricyclo[4.1.0.0~2,7~]heptan-3-one](/img/structure/B566632.png)

![8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B566636.png)